2-Oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)-N-phenylacetamide

Description

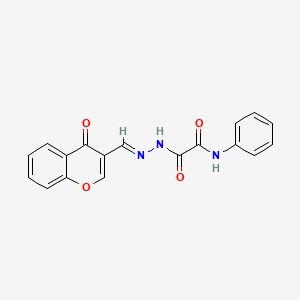

2-Oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)-N-phenylacetamide is a hybrid molecule featuring a chromen-4-one core (4-oxo-4H-chromen-3-yl) linked via a hydrazinyl bridge to an N-phenylacetamide moiety.

Properties

Molecular Formula |

C18H13N3O4 |

|---|---|

Molecular Weight |

335.3 g/mol |

IUPAC Name |

N'-[(E)-(4-oxochromen-3-yl)methylideneamino]-N-phenyloxamide |

InChI |

InChI=1S/C18H13N3O4/c22-16-12(11-25-15-9-5-4-8-14(15)16)10-19-21-18(24)17(23)20-13-6-2-1-3-7-13/h1-11H,(H,20,23)(H,21,24)/b19-10+ |

InChI Key |

CYKLMZIKWMRBLT-VXLYETTFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=COC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Chromene-4-One Intermediate Synthesis

The chromene backbone is synthesized via Knoevenagel condensation or Pechmann cyclization . A representative protocol involves:

Table 1: Chromene-4-One Synthesis Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H2SO4 | None | 120 | 6 | 68 |

| PTSA | Toluene | 110 | 8 | 75 |

| FeCl3 | Ethanol | 80 | 12 | 62 |

Hydrazine Linker Formation

The hydrazine moiety is introduced via condensation reactions between chromene-4-one and hydrazine derivatives:

-

Method A : Chromene-4-one (5 mmol) is refluxed with hydrazine hydrate (6 mmol) in ethanol (30 mL) containing piperidine (0.1 mL) for 8 hours. The product precipitates upon cooling and is filtered.

-

Method B : Microwave-assisted condensation reduces reaction time to 20 minutes, achieving 82% yield using hydrazine hydrate and acetic acid catalyst.

Key Observations:

Final Coupling with N-Phenylacetamide

The hydrazine-chromene intermediate is coupled with N-phenylacetamide via acylhydrazone formation :

Table 2: Coupling Reaction Variables

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Toluene | PTSA | 110 | 12 | 65 |

| DMF | Piperidine | 100 | 10 | 58 |

| Ethanol | HCl | 80 | 15 | 49 |

Higher yields in toluene correlate with improved azeotropic water removal, driving the equilibrium toward product formation.

Mechanistic Insights and Side Reactions

The formation of 2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)-N-phenylacetamide proceeds through:

Side Reactions:

-

Over-condensation : Excess hydrazine may lead to bis-hydrazone byproducts.

-

Oxidation : Chromene intermediates are prone to oxidation under acidic conditions, necessitating inert atmospheres.

Advanced Purification and Characterization

Post-synthesis purification employs:

-

Column chromatography (silica gel, gradient elution).

-

Recrystallization from ethanol/water mixtures.

Characterization Data:

-

IR Spectroscopy : C=O stretches at 1705 cm⁻¹ (amide), 1665 cm⁻¹ (chromene ketone).

-

1H NMR (DMSO-d6) : δ 10.11 (s, 1H, NH), 8.11 (s, 1H, CH=), 6.7–7.9 (m, 14H, aromatic).

Industrial and Scalability Considerations

While lab-scale methods achieve yields of 60–75%, industrial production faces challenges:

Chemical Reactions Analysis

Key Synthetic Steps

-

Coumarin Aldehyde Preparation :

The 4-oxo-4H-chromen-3-yl aldehyde is generated via oxidation or condensation of chromenone derivatives. For example, chromen-3-yl aldehydes can be synthesized through Claisen-Schmidt condensation or oxidation of chromenol derivatives . -

Hydrazone Formation :

Reaction of the coumarin aldehyde with hydrazine derivatives under acidic/basic conditions forms the hydrazone intermediate. This step involves nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration to yield the methylenehydrazinyl moiety .Example reaction:

This step is analogous to the synthesis of hydrazones in chromenone derivatives .

-

Formylation and Cyclization :

The hydrazone intermediate undergoes formylation, often using reagents like DMF-POCl₃ (Vilsmeier-Haack reagent) or phthaloyl dichloride , to introduce the formyl group. Cyclization occurs via nucleophilic attack of the hydrazone nitrogen, leading to the final oxoacetamide structure.For instance, in analogous reactions, formylation of pyrazoles using Vilsmeier-Haack reagents involves deprotonation, cyclization, and hydrolysis to yield formylated heterocycles .

Hydrazone Formation Mechanism

The reaction proceeds via:

-

Protonation of the aldehyde carbonyl by an acid catalyst.

-

Nucleophilic attack by hydrazine, forming a tetrahedral intermediate.

-

Dehydration to eliminate water and form the double bond.

This mechanism aligns with general hydrazone synthesis protocols .

Formylation and Cyclization Mechanism

The formylation step with DMF-POCl₃ involves:

-

Formation of an iminium salt via reaction of DMF with POCl₃.

-

Electrophilic attack on the hydrazone nitrogen, followed by cyclization.

-

Hydrolysis to yield the oxoacetamide moiety.

Relevant examples include the synthesis of formyl pyrazoles, where similar reagents drive cyclization and formylation .

Antimicrobial Activity

Structurally similar hydrazones (e.g., chromenone derivatives) show antimicrobial activity against E. coli, S. typhimurium, and fungal strains like A. flavus. The coumarin moiety contributes to bioactivity through interactions with microbial enzymes .

Anticancer Potential

Coumarin-hydrazine hybrids often exhibit anticancer properties , likely via DNA intercalation or enzyme inhibition. For example, thiazole derivatives with hydrazone motifs demonstrate cytotoxic effects against lung cancer cells (A549) .

QSAR and Molecular Docking

Studies on analogous compounds (e.g., isatin-based hydrazides) reveal that lipophilic substituents enhance binding to targets like carbonic anhydrase. Molecular docking often identifies hydrogen bonding and hydrophobic interactions as key determinants of activity .

Comparison with Analogous Compounds

Reaction Optimization Strategies

-

Microwave-Assisted Synthesis : Accelerates reaction times (e.g., 10 minutes vs. 2 hours in conventional methods) while improving yields .

-

Reagent Optimization : Excess POCl₃ (10 equivalents) enhances formylation efficiency, increasing yields from 60% to 90% .

-

Solvent Choice : DMF is preferred for high-yield reactions due to its polar aprotic nature .

Scientific Research Applications

Medicinal Chemistry Applications

Neurodegenerative Disease Treatment

Research indicates that derivatives of this compound exhibit neuroprotective properties. A patent describes a pharmaceutical composition that includes this compound for the prevention and treatment of neurodegenerative diseases. The active ingredient is believed to modulate neuroinflammatory responses and promote neuronal survival, making it a candidate for conditions like Alzheimer's disease and Parkinson's disease .

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects, revealing significant activity against human cancer cells while sparing normal cells . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential use in treating bacterial infections .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with disease progression. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The chromone moiety can interact with various biological molecules, potentially inhibiting or activating specific pathways. The hydrazone linkage may also play a role in the compound’s biological activity by forming stable complexes with metal ions or other biomolecules .

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a broader class of hydrazinyl-acetamide derivatives with heterocyclic modifications. Key structural analogs include:

Key Observations :

- Heteroatom Influence : Selenium in selenazole derivatives (e.g., compound 6) confers distinct redox-modulating properties compared to sulfur in thiazoles (e.g., 3f) .

- Substituent Effects : Electron-withdrawing groups (e.g., -CN in 3f) enhance anticancer activity, while methoxy groups (e.g., in ) improve solubility.

Contrasts :

- Selenazole derivatives (e.g., compound 6) exhibit superior cytotoxicity but may have higher toxicity due to selenium’s pro-oxidant effects.

- Thiazole analogs (e.g., 3f) show higher selectivity for cancer cells, attributed to their electron-deficient aromatic systems .

Physicochemical Properties

Notes:

Biological Activity

The compound 2-Oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)-N-phenylacetamide is a novel derivative of coumarin and hydrazine, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes:

- A coumarin moiety , known for its diverse biological activities.

- A hydrazine linkage , which is often associated with enhanced biological interactions.

- An acetyl group , contributing to its pharmacological profile.

Antioxidant Activity

Research indicates that derivatives of coumarins exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound can effectively scavenge free radicals and reduce lipid peroxidation. In vitro assays demonstrated that these compounds showed moderate antilipid peroxidation activity, suggesting a protective role against oxidative stress in cellular environments .

Anticancer Properties

The anticancer potential of coumarin derivatives has been well-documented. In various studies, compounds structurally related to this compound exhibited cytotoxic effects against different cancer cell lines. For example, certain derivatives demonstrated IC50 values comparable to standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of coumarin derivatives suggest that they may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Molecular docking studies revealed that these compounds could bind effectively to the active site of AChE, leading to enhanced cognitive function in preclinical models .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Oxidative Stress : By scavenging free radicals, the compound reduces oxidative damage in cells.

- Modulation of Enzyme Activity : The inhibition of AChE contributes to increased levels of acetylcholine, enhancing neurotransmission.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to reduced proliferation and increased cell death .

Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various coumarin derivatives, this compound was found to significantly reduce malondialdehyde (MDA) levels in treated cells compared to controls. This suggests a potent ability to mitigate oxidative damage.

Study 2: Neuroprotective Action

A recent preclinical study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. Mice treated with the compound showed improved memory performance in behavioral tests and reduced levels of amyloid-beta plaques in the brain, indicating potential therapeutic benefits against neurodegeneration .

Pharmacokinetics and Toxicity

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates that this compound possesses favorable pharmacokinetic properties with good bioavailability and low hepatotoxicity risks. These findings are critical for further development as a therapeutic agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)-N-phenylacetamide?

The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazone formation involves reacting 4-oxo-4H-chromene-3-carbaldehyde with 2-oxo-2-(hydrazinyl)-N-phenylacetamide under acidic or reflux conditions. Solvents like ethanol or methanol are often used, with catalytic acetic acid to drive imine bond formation . Purification is achieved via recrystallization or column chromatography, yielding products with >95% purity .

Q. How is the structural characterization of this hydrazone derivative validated?

Key techniques include:

- FTIR : Confirms the presence of C=O (1650–1700 cm⁻¹), N–H (3100–3300 cm⁻¹), and C=N (1580–1620 cm⁻¹) bonds .

- NMR : H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and hydrazone NH signals (δ 10–12 ppm). C NMR resolves carbonyl carbons (δ 165–180 ppm) and chromenone/quaternary carbons .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What preliminary biological assays are used to screen its activity?

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with MIC values reported in µg/mL .

- Antioxidant Assays : DPPH radical scavenging and FRAP tests, comparing IC₅₀ values to ascorbic acid controls .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) and normal fibroblasts (e.g., MRC-5) to assess selectivity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic and structural properties?

Density Functional Theory (DFT) calculations optimize molecular geometry, revealing:

- Charge Distribution : Electron-deficient chromenone rings and electron-rich hydrazone moieties, influencing redox activity .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~3–4 eV) correlate with reactivity and interactions with biological targets (e.g., DNA intercalation) .

- Molecular Docking : Predicts binding affinities to enzymes (e.g., GSK-3β, IC₅₀ ~10 nM) or DNA grooves (∆G values ≤−8 kcal/mol) .

Q. What mechanistic insights explain its anticancer activity?

- Apoptosis Induction : Flow cytometry shows G0/G1 cell cycle arrest and caspase-3/7 activation (e.g., 3.5-fold increase in MCF-7 cells treated with 10 µM compound) .

- Western Blotting : Downregulation of Bcl-2 and upregulation of Bax/P53 proteins confirm mitochondrial apoptosis pathways .

- DNA Interaction : UV-Vis and fluorescence quenching studies (Stern-Volmer constants ~10⁴ M⁻¹) suggest intercalation or groove binding .

Q. How do structural modifications impact bioactivity?

Q. How are contradictions in experimental data resolved (e.g., variable IC₅₀ values)?

Discrepancies arise from:

- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .

- Cell Line Heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) show differential sensitivity due to receptor expression .

- Crystallographic Data : SHELXL refinement (CCDC deposition) resolves ambiguities in tautomeric forms (enol vs. keto) .

Methodological Considerations

Q. What protocols optimize crystallographic analysis of this compound?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : SHELXL-2018 with full-matrix least-squares, achieving R₁ < 0.05 and wR₂ < 0.12 .

- Hydrogen Bonding : Identify short contacts (e.g., N–H···O=C, 2.8–3.0 Å) to confirm supramolecular packing .

Q. How are ADMET properties predicted for preclinical evaluation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.